(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol
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Overview
Description
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is a chiral compound with a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and (S)-pyrrolidine-3-ol.
Reaction Conditions: The key steps involve nucleophilic addition, reduction, and cyclization reactions. Common reagents used include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for precise control of reaction conditions and efficient purification methods.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Binding Interactions: The fluoro and nitro groups play a crucial role in binding interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol: The enantiomer of the compound with different stereochemistry.
1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-one: A ketone derivative with similar structural features.
1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-carboxylic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structurally similar compounds
Properties
IUPAC Name |
(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYLCDDQJXVXBH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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